2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
Description
The compound 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a heterocyclic molecule featuring a tetracyclic framework with two nitrogen atoms and one oxygen atom (denoted by "diazatetraphen" and "oxa"). The 3,4,5-trimethoxyphenyl substituent is a hallmark of bioactive molecules targeting tubulin, a critical protein in mitosis. The ketone group and oxygen bridge may influence solubility and binding affinity compared to simpler stilbene-based compounds.
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
14-(3,4,5-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(27)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI Key |
VZTDLJLPGJNYFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with various reagents under controlled conditions. One common method includes the use of acrylonitrile and aniline in the presence of methanol and sodium methoxide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols .
Scientific Research Applications
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer agent by inhibiting tubulin polymerization and other cellular processes . Additionally, it has been studied for its anti-fungal, anti-bacterial, and anti-viral properties, making it a valuable compound in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one involves its interaction with various molecular targets. It inhibits tubulin polymerization, which is crucial for cell division, thereby exerting its anti-cancer effects . Additionally, it has been shown to inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which play roles in cellular stress responses and redox balance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Combretastatin A-4 and Derivatives
Combretastatin A-4 (cis-stilbene derivative) is a benchmark tubulin polymerization inhibitor with an IC50 of 7 nM in cytotoxicity assays. Its structure includes a 3,4,5-trimethoxyphenyl group linked via a cis-oriented ethene bridge to a 3′-hydroxy-4′-methoxyphenyl group. Key differences:
- Rigidity vs.
- Solubility : Combretastatin A-4’s poor water solubility necessitated prodrug development (e.g., phosphate salts like 1m and 1n) for clinical use . The oxygen bridge in the target compound may improve aqueous solubility, though this requires empirical validation.
- Activity : Combretastatin A-4 inhibits tubulin polymerization at 2.5 µM (50% inhibition) and competitively blocks colchicine binding (Ki = 0.14 µM). Structural analogs with rigid scaffolds, such as phenanthrene-based derivatives, often show reduced potency, suggesting the target compound’s activity may depend on optimal spatial alignment of the trimethoxyphenyl group .
Gallic Acid Derivatives (Indanones)
2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindanone (Compound 8) is a gallic acid-derived indanone with potent anticancer activity. Structural contrasts include:
- Scaffold: The indanone core lacks the tetracyclic complexity of the target compound but shares the 3,4,5-trimethoxyphenyl motif.
- Toxicity: Compound 8 exhibited low acute oral toxicity in mice (safe up to 300 mg/kg), a critical advantage for drug development . No toxicity data is available for the target compound, but its heterocyclic structure may influence metabolic stability.
- Mechanism : Like combretastatin, Compound 8 inhibits tubulin polymerization, suggesting the target compound may share this mechanism if the trimethoxyphenyl group engages similar tubulin-binding pockets .
Benzothiazole Acetamides
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () exemplifies a benzothiazole scaffold with the trimethoxyphenyl group. Key distinctions:
- Heterocycle : The benzothiazole core may enhance DNA intercalation or kinase inhibition, diverging from tubulin-targeting mechanisms.
- Substituent Effects : The trifluoromethyl group in benzothiazole derivatives improves metabolic resistance and bioavailability, whereas the target compound’s oxygen bridge could modulate solubility differently .
Thiazolidine Carboxylic Acids
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid () incorporates a thiazolidine ring and carboxylic acid group. Differences include:
- Polarity : The carboxylic acid group enhances water solubility, a feature absent in the target compound.
- Biological Targets : Thiazolidines are associated with anti-inflammatory and antidiabetic activities, indicating divergent applications compared to the likely antimitotic focus of the target compound .
Research Implications
- Synthesis : The target compound’s tetracyclic system may require multi-step heterocyclic reactions, akin to methods in and , involving coupling of trimethoxyphenyl precursors with diazatetraphen intermediates.
- Activity Optimization : Introducing polar groups (e.g., hydroxyls or amines) could enhance solubility without compromising tubulin binding, as seen in combretastatin prodrugs .
Biological Activity
The compound 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of specific precursors under controlled conditions. The characterization is confirmed through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. These methods ensure the structural integrity and purity of the synthesized compound.
Biological Activity Overview
The biological activity of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has been evaluated in several studies focusing on its cytotoxic properties against various cancer cell lines.
Cytotoxicity Studies
-
HepG2 Cell Line :
- The compound was tested against hepatocellular carcinoma (HepG2) cells. Results indicated significant cytotoxic effects with IC50 values ranging from 1.38 to 3.21 μM , showcasing its potential as an anticancer agent .
- Flow cytometry analysis revealed that the compound induces apoptosis in HepG2 cells by disrupting mitochondrial membrane potential and altering the expression levels of apoptotic markers such as Bcl-2 and Bax .
- Other Cancer Cell Lines :
The mechanisms through which 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing pro-apoptotic proteins (e.g., p53) and decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .
Data Table: Cytotoxic Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one | HepG2 | 1.38 - 3.21 | Apoptosis induction |
| Other derivatives | Various | <10 | Tubulin polymerization inhibition |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HepG2 Cells : A detailed investigation showed that treatment with 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one resulted in a significant increase in early and late apoptotic cells as compared to untreated controls .
- Comparative Analysis : In a comparative study with known chemotherapeutics such as podophyllotoxin and 5-fluorouracil (5-FU), the compound demonstrated superior cytotoxicity against HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
